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Compound Focus: 5,7-Dimethoxyflavone

CAS No.: 21392-57-4

Cat. No.: S587478

Get Quote

The table below summarizes the core chemical and identity information for 5,7-Dimethoxyflavone.

Property Description

Common Name 5,7-Dimethoxyflavone (5,7-DMF) [1]

Chemical Names Chrysin dimethyl ether; 5,7-Dimethoxy-2-phenyl-4H-chromen-4-one [1]

[2]

CAS Registry Number 21392-57-4 [1] [2] [3]

Chemical Formula C17H14O4 [1] [2] [3]

Average Molecular
Weight

282.29 g/mol [1] [2] [3]

Natural Source Kaempferia parviflora (Black ginger) [4] [5] [6]

Compound Type Flavonoid (7-O-methylated flavone) [1]

Documented Biological Activities and Mechanisms

Preclinical studies have revealed that DMF exerts its effects through multiple signaling pathways and

molecular targets.
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Anti-Sarcopenic Activity in Aged Mice

Sarcopenia is an age-related disease characterized by the loss of muscle mass and function [4] [5]. In an 8-

week study using 18-month-old mice, oral administration of DMF demonstrated a comprehensive anti-

sarcopenic effect by simultaneously enhancing muscle protein synthesis and reducing protein degradation [4]

[5].
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Activity Against Sarcopenic Obesity
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Sarcopenic obesity involves the co-existence of excessive fat accumulation and progressive muscle loss [6].

A 2025 study demonstrated that in high-fat-diet-induced obese mice, DMF treatment over 8 weeks not only

improved skeletal muscle mass and function but also significantly reduced body weight and fat mass [6]. The

effects were mediated through PGC-1α-mediated pathways in both muscle and adipose tissues.

In Skeletal Muscle: DMF increased the expression of Ppargc1a and its isoform Ppargc1a4,

promoting mitochondrial biogenesis and improving protein turnover via the PI3K/Akt/mTOR pathway
[6].

In Adipose Tissue: DMF increased mitochondrial DNA content and the expression of thermogenic
genes (e.g., UCP-1) in both subcutaneous and brown adipose tissues, enhancing energy expenditure

[6].

Intestinal Barrier Reinforcement

DMF can reinforce the intestinal tight junction (TJ) barrier, which is crucial for preventing inflammation [7].

In human intestinal Caco-2 cells, DMF treatment:

Increased barrier integrity by elevating transepithelial electrical resistance and reducing

permeability [7].
Promoted occludin translation via the mTOR pathway [7].

Reduced pore-forming claudin-2 by upregulating miR-16-5p, which silences Cldn2 mRNA [7].

Anti-Hepatocellular Carcinoma (HCC) Progression

A 2025 study reported that DMF inhibits hepatocellular carcinoma progression through a multi-faceted

mechanism [8]. In a mouse model of HCC, DMF treatment reduced tumor number and size. The anti-tumor

effect was found to be partially dependent on the gut microbiota and involved enhancing the body's immune

response.
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DMF Anti-HCC Mechanism
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Key Experimental Data from Preclinical Studies

The following tables summarize quantitative findings from animal studies on DMF.

Table 1: Anti-Sarcopenia Study in Aged Mice (18-month-old) [4] [5]
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Experimental
Parameter

Young
Control

Aged
Control

Aged + DMF (25
mg/kg/day)

Aged + DMF (50
mg/kg/day)

Administration
Period

8 weeks 8 weeks 8 weeks 8 weeks

Grip Strength Baseline Decreased Stimulated Stimulated

Exercise
Endurance

Baseline Decreased Stimulated Stimulated

Muscle Mass &
Volume

Baseline Decreased Increased Increased

Key Pathway
Effects

- - ↑ PI3K/Akt/mTOR; ↑
PGC-1α; ↓ FoxO3; ↓

TNF-α/IL-6

↑ PI3K/Akt/mTOR; ↑
PGC-1α; ↓ FoxO3; ↓

TNF-α/IL-6

Table 2: Anti-Sarcopenic Obesity Study in HFD-fed Mice [6]

Experimental
Parameter

Normal Diet
(ND)

High-Fat Diet
(HFD)

HFD + DMF (25
mg/kg/day)

HFD + DMF (50
mg/kg/day)

HFD Feeding Period 14 weeks 14 weeks 14 weeks (DMF last
8 wks)

14 weeks (DMF last
8 wks)

Body Weight & Fat
Mass

Baseline Increased Reduced Reduced

Grip Strength &
Endurance

Baseline Decreased Enhanced Enhanced

Skeletal Muscle
Mass

Baseline Decreased Increased Increased

| Key Tissue Effects | - | - | Muscle: ↑ Ppargc1a/Ppargc1a4, ↑ Mitochondrial biogenesis. Fat: ↑ mtDNA, ↑

Thermogenesis. | Muscle: ↑ Ppargc1a/Ppargc1a4, ↑ Mitochondrial biogenesis. Fat: ↑ mtDNA, ↑
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Thermogenesis. |

Table 3: Anti-Hepatocellular Carcinoma Study in a Mouse Model [8]

Experimental
Parameter

Control
HCC

Model
HCC + DMF (40

mg/kg/day)
HCC + DMF (80

mg/kg/day)

Treatment Period Not
specified

Not
specified

Not specified Not specified

Number of
Tumors

Normal Increased Reduced Reduced

Largest Tumor
Size

Normal Increased Reduced Reduced

Liver-to-Body
Weight Ratio

Normal Increased Improved Improved

Key Mechanistic
Findings

- - ↑ A. muciniphila; ↓ NF-
κB/CCL2; ↑ CD8+ T cell

infiltration.

↑ A. muciniphila; ↓ NF-
κB/CCL2; ↑ CD8+ T cell

infiltration.

Experimental Protocols for Key Studies

For researchers aiming to replicate or build upon these findings, here is a summary of the core

methodologies.

In Vivo Dosing and Assessment (Sarcopenia & Sarcopenic
Obesity)

Animal Models: C57BL/6J mice (18-month-old for aging model [5]; 4-week-old males fed a High-Fat
Diet for 14 weeks for obesity model [6]).

DMF Administration: DMF was administered daily via oral gavage for 8 weeks. Doses of 25
mg·kg⁻¹·day⁻¹ and 50 mg·kg⁻¹·day⁻¹ are well-characterized [5] [6]. The compound was dissolved in

saline or similar vehicle.
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Functional Assessments:
Grip Strength: Measured using a grip strength meter.
Exercise Endurance: Assessed via treadmill running tests until exhaustion.

Tissue Collection: After sacrifice, muscles (gastrocnemius, tibialis anterior, extensor digitorum
longus, soleus) and adipose tissues are dissected, weighed, and stored for molecular analysis [5] [6].

Molecular Biology Techniques

Protein Synthesis/Degradation Pathways: Analyze the PI3K/Akt/mTOR and FoxO3 pathways by

Western blot using specific antibodies against total and phosphorylated forms of PI3K, Akt, mTOR,
p70S6K, 4EBP1, and FoxO3 [5] [6].

Mitochondrial Biogenesis: Evaluate mRNA expression of Ppargc1a, Nrf1, and Tfam via
quantitative real-time PCR (qRT-PCR). Relative mitochondrial DNA content can be measured [4]

[5].
Inflammation Markers: Measure serum levels of TNF-α and IL-6 using ELISA kits. Their mRNA

levels in muscle tissue can also be quantified by qRT-PCR [4] [5].

Additional Pharmacological Activities

Beyond the primary areas above, DMF is reported to have other biological activities relevant to drug

development:

Cytochrome P450 Inhibition: DMF is an inhibitor of cytochrome P450 (CYP) 3As and a potent

Breast Cancer Resistance Protein (BCRP/ABCG2) inhibitor [9]. This suggests a potential for drug-
drug interactions.

Cytotoxicity: Some synthetic amino and nitro derivatives of DMF have shown strong cytotoxicity
against the KB (human oral cavity carcinoma) cell line, indicating that its core structure is a valuable

template for medicinal chemistry [10].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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